4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate
Description
This compound (CAS: 1177324-62-7) is a pyrazole derivative with the molecular formula C₁₂H₁₄N₄O₂·H₂O₄S and a molecular weight of 338.34 g/mol (excluding the sulphate counterion). Key structural features include:
- A 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole core.
- A 2-aminoethyl substituent at the 4-position.
- A carboxamide group at the 1-position.
- A sulphate counterion, enhancing solubility and stability .
The sulphate group likely improves aqueous solubility compared to neutral pyrazole analogs.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.H2O4S/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18;1-5(2,3)4/h1-5,15H,6-7,13H2,(H2,14,18);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYSXLTHYXRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=O)N)CCN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with a β-ketoamide. For example, reacting phenylhydrazine with ethyl 3-oxo-3-phenylpropanoate under acidic conditions yields the 5-oxo-3-phenylpyrazole intermediate.
Reaction Conditions :
| Step | Reactants | Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylhydrazine + β-ketoamide | Ethanol, HCl, reflux | 5-oxo-3-phenylpyrazole | 78 |
Introduction of the 2-Aminoethyl Group
The 2-aminoethyl substituent is introduced at the 4-position via nucleophilic substitution. A halogenated pyrazole intermediate (e.g., 4-chloro derivative) reacts with ethylenediamine in the presence of a base.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60–80°C
-
Base : Triethylamine
-
Yield : 65–75%
| Step | Reactants | Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 2 | 4-Chloro-pyrazole + Ethylenediamine | DMF, Et₃N, 70°C | 4-(2-aminoethyl)pyrazole | 68 |
Carboxamide Functionalization
The carboxamide group is introduced by reacting the pyrazole carboxylic acid with ammonium chloride using a coupling agent such as thionyl chloride (SOCl₂).
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF)
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Coupling Agent : SOCl₂
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Temperature : 0–5°C (cooling)
-
Yield : 80–90%
| Step | Reactants | Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 3 | Pyrazole-COOH + NH₄Cl | THF, SOCl₂, 0°C | Pyrazole-carboxamide | 85 |
Sulphate Salt Formation
The free base is treated with sulfuric acid to form the sulphate salt, enhancing solubility and stability.
Reaction Conditions :
-
Solvent : Water or methanol
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Acid : H₂SO₄ (1 equiv)
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Temperature : 25°C
-
Yield : 95–98%
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4 | Free base + H₂SO₄ | Methanol, 25°C | Sulphate salt | 97 |
Optimization Strategies for Industrial Production
Catalytic Enhancements
Purification Techniques
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Recrystallization : Ethanol-water mixtures yield >99% purity.
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Chromatography : Silica gel chromatography isolates intermediates with ≥95% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Classical Cyclocondensation | High yields, simple setup | Long reaction times | Moderate |
| Microwave-Assisted | Faster, energy-efficient | Specialized equipment required | High |
| Flow Chemistry | Continuous production, consistency | High initial investment | Industrial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
The compound 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate is a pyrazole derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with various biological targets involved in pain and inflammation pathways.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. Results indicated a significant reduction in edema in animal models, suggesting its potential for treating inflammatory conditions .
Anticancer Research
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further investigation.
Case Study: Cytotoxicity Assay
In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Parkinson's Disease Models
In a recent study, the compound demonstrated protective effects against neuronal cell death induced by neurotoxins in Parkinson's disease models. This suggests its potential utility in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl group might facilitate binding to active sites, while the pyrazole ring could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Pyrazole-Based Analogs
The table below compares the target compound with structurally related pyrazole derivatives from the evidence:
Functional Group Analysis
- Aminoethyl vs. Hydroxyethyl ( vs. 5): The 2-aminoethyl group in the target compound may enhance hydrogen bonding and cationic character at physiological pH, whereas the 2-hydroxyethyl group in 1210492-11-7 offers hydrophilicity without charge .
- Sulphate vs. Sulfonamide ( vs.
- Carboxamide vs. Carboxylic Acid ( vs.
Biological Activity
The compound 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate is a derivative of the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.36 g/mol. The compound features a pyrazole ring substituted with an aminoethyl group and a phenyl moiety, contributing to its biological potential.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. These compounds demonstrate promising in vitro activity against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds in this class have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is often comparable to standard drugs like dexamethasone, indicating that these compounds could serve as effective anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence activity. For example:
- Substituents on the phenyl ring : Altering substituents can enhance potency against specific targets.
- Aminoethyl group : This moiety appears essential for maintaining biological activity across various assays.
Case Study 1: Antitumor Screening
A series of pyrazole derivatives were synthesized and screened for their antitumor activity against human cancer cell lines. The results indicated that modifications on the phenyl ring improved cytotoxicity significantly compared to non-substituted analogs.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 15 |
| B | HeLa | 10 |
| C | A549 | 12 |
Case Study 2: Anti-inflammatory Assessment
In a study evaluating anti-inflammatory effects, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to controls.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg) | 45 |
| Dexamethasone (1 mg) | 60 |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate, and how can purity be validated?
- Methodology : The compound can be synthesized via cyclocondensation of phenylhydrazine derivatives with β-ketoesters or β-ketoamides under acidic conditions. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values). Sulfate counterion confirmation requires ion chromatography or conductometric titration .
- Key Considerations : Optimize reaction time (typically 6–12 hours at 80–100°C) and solvent choice (e.g., ethanol or DMF) to minimize byproducts like unreacted hydrazine intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
